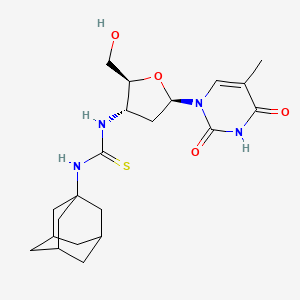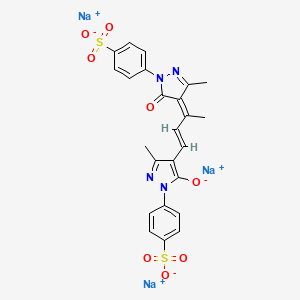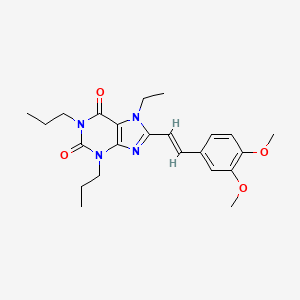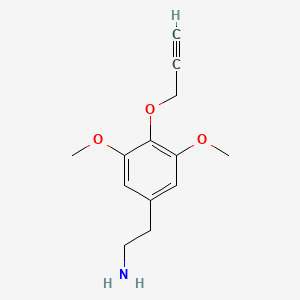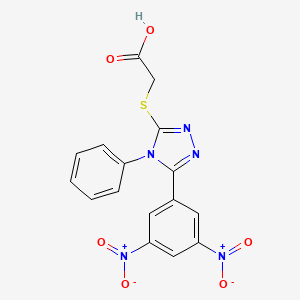
1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- is a synthetic organic compound It is characterized by the presence of a difluorophenyl group attached to a pentitol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- typically involves multiple steps, including:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and D-erythro-pentitol.
Key Reactions: The key steps may include protection of hydroxyl groups, formation of the anhydro bridge, and introduction of the difluorophenyl group through nucleophilic substitution or other suitable reactions.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining environmental and safety standards.
化学反応の分析
Types of Reactions
1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- include other anhydro sugars and difluorophenyl derivatives. Examples include:
- 1,4-Anhydro-2-deoxy-1-C-phenyl-D-erythro-pentitol
- 1,4-Anhydro-2-deoxy-1-C-(4-fluorophenyl)-D-erythro-pentitol
Uniqueness
The uniqueness of 1,4-Anhydro-2-deoxy-1-C-(2,4-difluorophenyl)-D-erythro-pentitol, (1R)- lies in its specific structural features, such as the difluorophenyl group and the anhydro bridge. These features may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
333447-67-9 |
|---|---|
分子式 |
C11H12F2O3 |
分子量 |
230.21 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(2,4-difluorophenyl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2O3/c12-6-1-2-7(8(13)3-6)10-4-9(15)11(5-14)16-10/h1-3,9-11,14-15H,4-5H2/t9-,10+,11+/m0/s1 |
InChIキー |
VQLSSZHKMQNLJF-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1C2=C(C=C(C=C2)F)F)CO)O |
正規SMILES |
C1C(C(OC1C2=C(C=C(C=C2)F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)

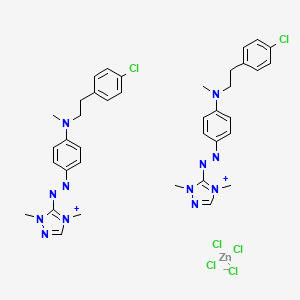
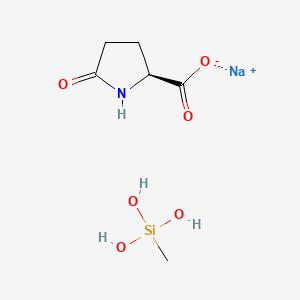

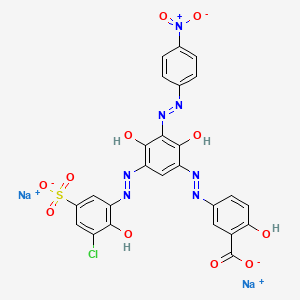
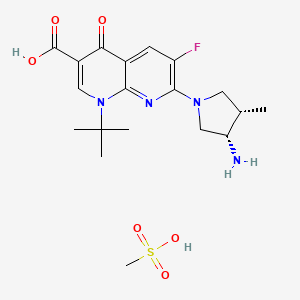
![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)
